

# The Role of GPR35 in Inflammatory Bowel Disease: A Technical Guide

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## Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a potential therapeutic target for inflammatory bowel disease (IBD). Its high expression in the gastrointestinal tract and on various immune cells, coupled with genetic links to IBD susceptibility, places it at a critical nexus of intestinal homeostasis and inflammation.[1][2][3] However, its role is complex, with studies demonstrating both pro- and anti-inflammatory functions depending on the cellular context, ligand, and specific disease model.[4][5] This technical guide provides an in-depth examination of GPR35's function in IBD, detailing its signaling pathways, the quantitative outcomes from key experimental models, and the methodologies used to elucidate its role.

## Introduction to GPR35

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) first identified in 1998. It is located on human chromosome 2q37.3 and can be alternatively spliced into two isoforms, GPR35a and GPR35b. While initially classified as an orphan receptor, several endogenous and synthetic ligands have since been identified. Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, specifically ulcerative colitis (UC) and Crohn's disease (CD), solidifying its importance in intestinal pathophysiology. The receptor is highly expressed in the colon and small intestine, as

well as in immune cells such as monocytes, macrophages, T cells, and dendritic cells, suggesting a pivotal role in regulating gut immunity and inflammation.

## GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades through both G protein-dependent and -independent mechanisms. Its signaling is often biased, with different ligands preferentially activating specific pathways.

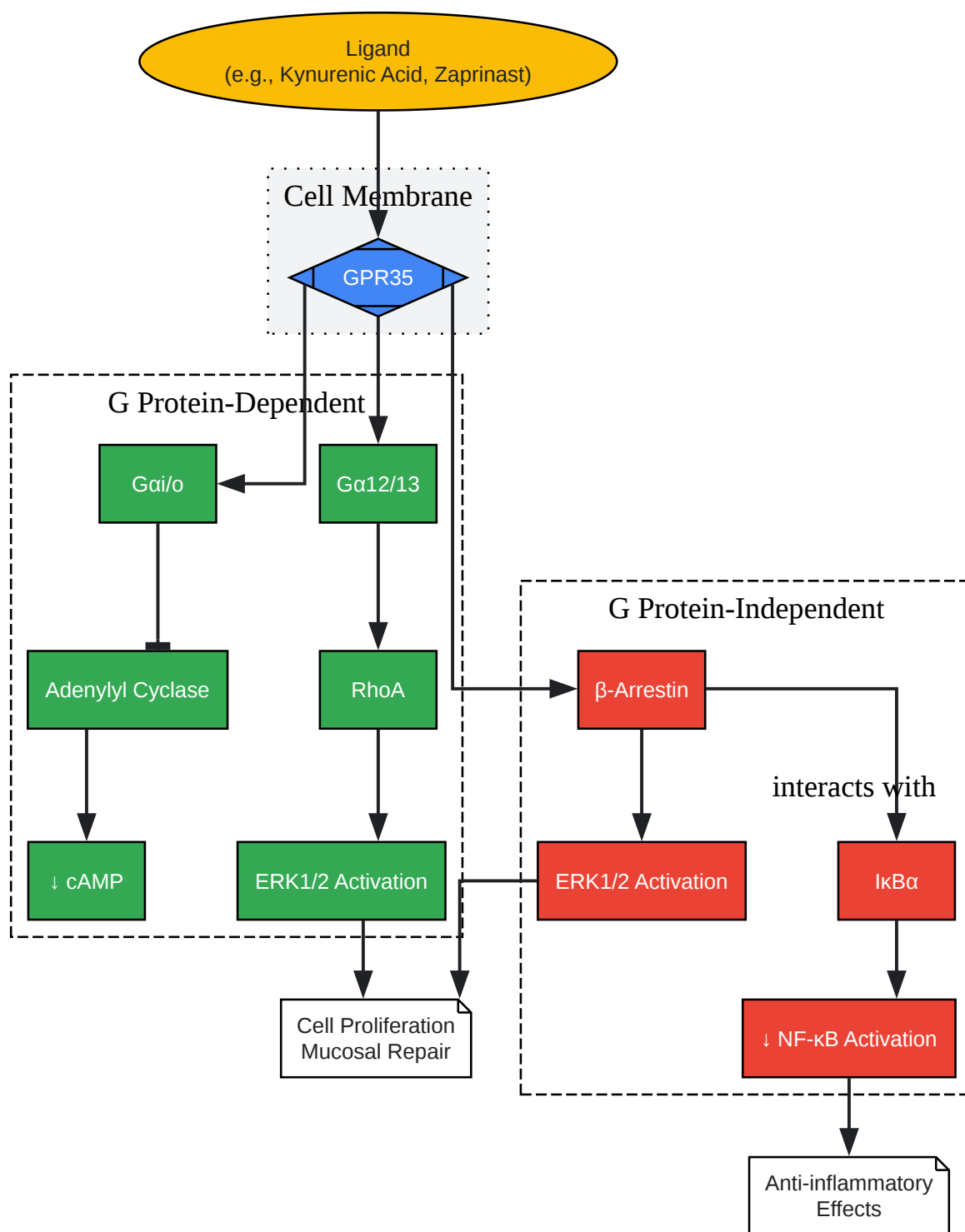
### G Protein-Dependent Signaling:

- **Gai/o:** GPR35 can couple to inhibitory G proteins (Gai/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
- **Gα12/13:** Activation can also occur through Gα12/13, which engages downstream effectors like RhoA, influencing cytoskeletal dynamics and cell migration.
- **Downstream Effectors:** These G protein pathways often converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation, migration, and mucosal repair.

### G Protein-Independent Signaling (β-Arrestin):

- Upon agonist binding, GPR35 can recruit β-arrestins (β-arrestin 1 and 2).
- β-arrestins not only mediate receptor desensitization and internalization but also act as signaling scaffolds. They can initiate G protein-independent signaling, including the activation of ERK1/2, and can also interact with IκBα to suppress the pro-inflammatory NF-κB pathway, thereby exerting anti-inflammatory effects.

Interestingly, some ligands exhibit biased agonism. For example, kynurenic acid primarily activates G protein pathways with minimal β-arrestin recruitment, highlighting the complexity of GPR35 modulation.



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**Caption:** GPR35 signaling pathways in intestinal cells.

# The Dichotomous Role of GPR35 in IBD

## Pathophysiology

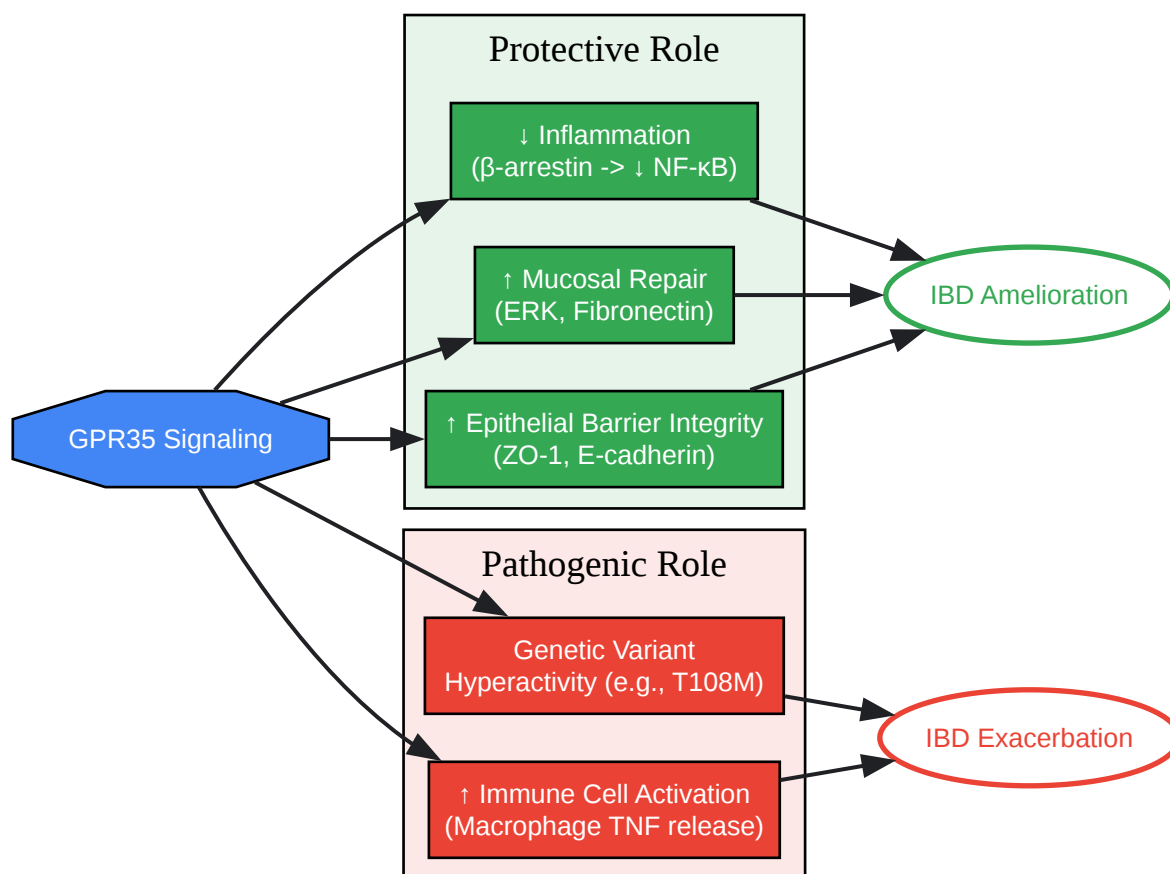
The literature presents a dual role for GPR35 in IBD, where its effects can be either protective or pathogenic, largely depending on the specific cell type and inflammatory context.

### Protective Functions:

- **Epithelial Barrier Integrity:** GPR35 plays a crucial role in maintaining the gut's epithelial barrier. Studies using GPR35 knockout (KO) mice show increased intestinal permeability under normal conditions and significantly exacerbated colitis upon challenge with dextran sulfate sodium (DSS). This is associated with decreased expression of key tight junction proteins, including Zonula occludens-1 (ZO-1), E-cadherin, and Claudin-1.
- **Mucosal Repair:** GPR35 signaling promotes mucosal healing. Agonists like zaprinast and pamoic acid have been shown to accelerate wound repair in colonic epithelial cells by upregulating fibronectin expression and activating the ERK1/2 pathway.
- **Anti-Inflammatory Response:** In certain contexts, GPR35 activation can be anti-inflammatory. This may be mediated by  $\beta$ -arrestin-dependent inhibition of NF- $\kappa$ B or by promoting the production of anti-inflammatory mediators.

### Pro-Inflammatory Functions:

- **Immune Cell Activation:** GPR35 is expressed on macrophages, where its activation can induce the production of pro-inflammatory cytokines like TNF. In some colitis models, macrophage-specific deletion of GPR35 led to reduced inflammation.
- **Disease Promotion in Specific Models:** Contrary to the DSS model findings, some studies report that GPR35 KO mice are less susceptible to DSS-induced colitis, suggesting a pro-inflammatory role. These conflicting results may be due to differences in experimental protocols or the specific gut microbiota of the animal colonies. IBD-associated SNPs, such as T108M, have been shown to result in a hyperactive receptor, potentially promoting disease progression by enhancing GPR35 activity.



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**Caption:** The dual role of GPR35 in IBD pathophysiology.

## Quantitative Data from Experimental IBD Models

Studies using GPR35 knockout mice in the DSS-induced colitis model have provided critical quantitative data demonstrating its largely protective role.

Table 1: Disease Severity in DSS-Induced Colitis (GPR35+/+ vs. GPR35-/-)

Parameter	GPR35 <sup>+/+</sup> (Wild-Type) with DSS	GPR35 <sup>-/-</sup> (Knockout) with DSS	Key Finding	Reference
Body Weight Loss	~10-15% loss	Profound loss, significantly greater than WT	Deletion of GPR35 worsens weight loss.	
Colon Length Reduction	~21% reduction	~35% reduction	GPR35 deletion leads to more severe colon shortening.	

| Histopathological Score | Moderate inflammation | Significantly higher score with extensive ulcerations, edema, and loss of crypts | Lack of GPR35 results in more severe colon damage. |

Table 2: Gene and Protein Expression Changes in GPR35<sup>-/-</sup> Colon Mucosa (DSS Model)

Molecule	Type	Change in GPR35 <sup>-/-</sup> vs. GPR35 <sup>+/+</sup>	Implication	Reference
IL-1 $\beta$ , CXCL1, CXCL2, CCL2	Pro-inflammatory Cytokines/Chemokines	Significant upregulation	GPR35 deficiency leads to a heightened inflammatory response.	
MMP1, MMP9, MMP12	Tissue Remodeling Factors	Significant upregulation	Increased tissue degradation and remodeling in the absence of GPR35.	
Zonula occludens-1 (ZO-1)	Tight Junction Protein	Decreased expression	Impaired epithelial barrier function.	
E-cadherin	Adherens Junction Protein	Decreased expression	Weakened cell-cell adhesion and barrier integrity.	

| Claudin-1 | Tight Junction Protein | Decreased expression | Compromised epithelial barrier function. |

## Pharmacology of GPR35

The development of therapeutic agents targeting GPR35 is complicated by significant pharmacological differences between species (human, rat, mouse).

Table 3: Selected Ligands for GPR35

Ligand	Type	Origin	Potency (Human EC50)	Notes	References
Kynurenic Acid (KYNA)	Endogenous Agonist	Tryptophan Metabolite	~217 $\mu$ M	A well- established but relatively low- potency ligand.	
Lysophosphat idic Acid (LPA)	Endogenous Agonist	Phospholipid	Not fully determined	Activates GPR35, possibly via Gi-mediated signaling.	
Zaprinast	Synthetic Agonist	PDE5 Inhibitor	~1-5 $\mu$ M	Commonly used reference agonist with similar potency across species.	
Pamoic Acid	Synthetic Agonist	Synthetic	~1-10 $\mu$ M	Shown to be protective in DSS colitis models.	
Lodoxamide	Synthetic Agonist	Mast Cell Stabilizer	High (nM range)	High potency for human/rat GPR35, but ~100-fold lower for mouse.	



Ligand	Type	Origin	Potency (Human EC50)	Notes	References
ML-145	Synthetic Antagonist	Synthetic	-	Higher binding for human GPR35 than rodent orthologues.	

| CID-2745687 | Synthetic Antagonist/Inverse Agonist | Synthetic | - | Effectively inhibits agonist activity at human GPR35. | |

## Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the role of GPR35 in IBD.

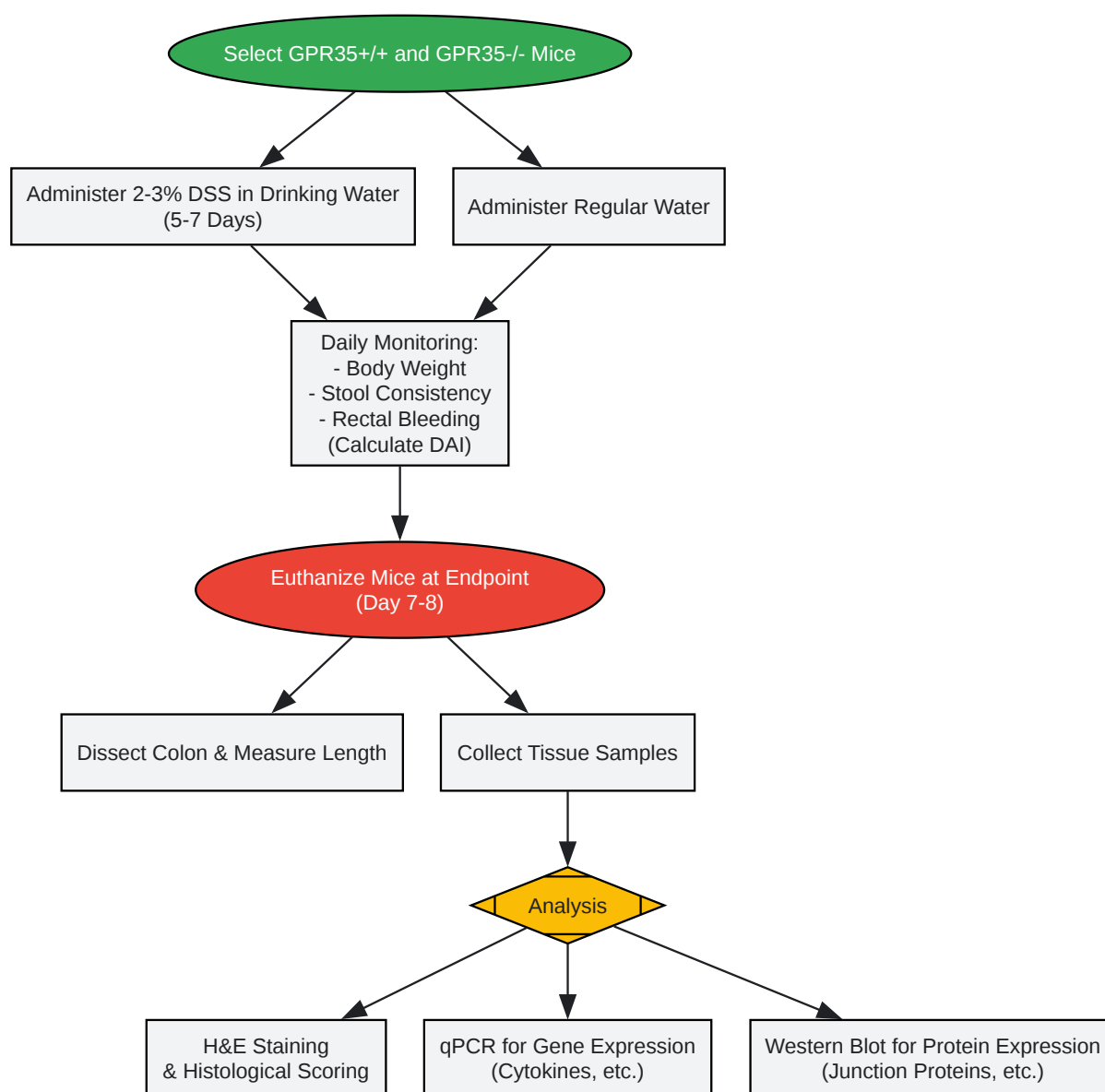
### Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is the most common model used to investigate the protective role of GPR35.

- Animal Model: GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice on a C57BL/6 background (6-8 weeks old) are used.
- Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.
- Disease Assessment:
  - Daily Monitoring: Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).
  - Endpoint Analysis: On day 7-8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
  - Histology: Distal colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is

performed blindly to assess inflammation severity, ulceration, and crypt damage.

- Tissue Analysis: Colon tissue is collected for qPCR and Western blot analysis.



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**Caption:** Experimental workflow for the DSS-induced colitis model.

## Quantitative Real-Time PCR (qPCR)

Used to measure the mRNA expression of inflammatory mediators and other target genes.

- **RNA Extraction:** Total RNA is isolated from frozen colon tissue using TRIzol reagent or a similar kit-based method.
- **cDNA Synthesis:** Reverse transcription is performed using 1-2 µg of total RNA to synthesize complementary DNA (cDNA).
- **qPCR Reaction:** The qPCR reaction is set up using a SYBR Green master mix, cDNA template, and specific forward and reverse primers for target genes (e.g., IL1B, CXCL1, TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH or ACTB).
- **Data Analysis:** Relative gene expression is calculated using the  $2^{-\Delta\Delta C_t}$  method.

## Western Blotting

Used to quantify the protein levels of tight junction components and signaling molecules.

- **Protein Extraction:** Proteins are extracted from colon tissue using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Transfer:** Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., anti-ZO-1, anti-E-cadherin, anti-p-ERK1/2).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ.

## Genetic Variants of GPR35 in IBD

GWAS have identified several SNPs in the GPR35 locus that are associated with IBD susceptibility, providing a direct genetic link between the receptor and the disease.

Table 4: IBD-Associated GPR35 Genetic Variants

SNP ID	Position (Chr2)	Allele Change	Associated Disease(s)	Functional Consequence	Reference(s)
rs3749171	241569692	C > T	UC, CD, PSC	Missense mutation (Threonine to Methionine at position 108; T108M) in transmembrane domain III. May lead to a gain-of-function/hyperactive receptor.	
rs4676410	241563739	G > A	UC, CD	Located in an intron; may affect gene regulation, transcription, or splicing.	

| rs3749172 | - | - | IBD | Associated with IBD risk; functional impact is under investigation. | |

PSC: Primary Sclerosing Cholangitis

## Conclusion and Future Directions

GPR35 is a critical, albeit complex, player in the landscape of IBD. The balance of evidence suggests a predominantly protective role in the colonic epithelium, primarily through the maintenance of barrier integrity and promotion of mucosal repair. However, its activity in immune cells can contribute to inflammation, and hyperactive genetic variants may drive disease. This duality underscores the therapeutic challenge: should GPR35 be activated or inhibited?

The path forward for GPR35-targeted drug development in IBD requires a nuanced approach:

- **Cell-Type Specificity:** Developing agonists that selectively target GPR35 on epithelial cells while avoiding activation on pro-inflammatory immune cells could be a promising strategy.
- **Biased Agonism:** Designing biased agonists that preferentially activate protective pathways (e.g.,  $\beta$ -arrestin-mediated anti-inflammatory signaling) over potentially detrimental ones could offer a more refined therapeutic effect.
- **Overcoming Species Differences:** A significant hurdle is the poor translation of ligand pharmacology from rodent models to humans. The development of humanized mouse models expressing human GPR35 isoforms will be crucial for preclinical validation.
- **Personalized Medicine:** The presence of IBD-associated SNPs like T108M suggests that patient stratification based on GPR35 genotype may be necessary, where antagonists might be beneficial for individuals with hyperactive receptor variants.

In conclusion, while significant challenges remain, GPR35 stands out as a high-potential target for novel IBD therapies. Continued research into its cell-specific signaling, the functional consequences of its genetic variants, and the development of sophisticated modulators will be key to unlocking its therapeutic promise.

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